N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to form the final product .
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide can be compared with other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazido acetamide: This compound has shown similar antimicrobial activity but with different potency and spectrum.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have been studied for their antibacterial properties and have shown variable activity against different bacterial strains.
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a hydroxyl group, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-13-5-3-4-12(10-13)19(25)22-14-8-9-17(24)15(11-14)20-23-16-6-1-2-7-18(16)26-20/h1-11,24H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEPPNLFVQLOIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425336 | |
Record name | ZINC00830062 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5774-65-2 | |
Record name | ZINC00830062 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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